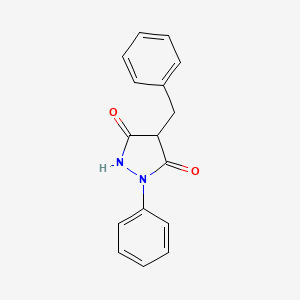
4-Benzyl-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-phenylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidinedione family This compound is characterized by a pyrazolidine ring substituted with benzyl and phenyl groups at positions 4 and 1, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-phenylpyrazolidine-3,5-dione typically involves the reaction of hydrazine or phenylhydrazine with diethyl malonate under specific conditions. One common method includes the condensation of phenylhydrazine with diethyl malonate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or butanol .
Industrial Production Methods
Industrial production of 4-benzyl-1-phenylpyrazolidine-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyl-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolidine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced pyrazolidine derivatives, and substituted pyrazolidine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase, which plays a role in the formation of prostaglandins. By blocking this enzyme, the compound exerts anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4-benzyl-1-phenylpyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as:
1-phenyl-3,5-pyrazolidinedione: Known for its anti-inflammatory properties.
4-butyl-1,2-diphenyl-3,5-pyrazolidinedione: Widely used in the treatment of rheumatoid arthritis.
4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione: Investigated for its anticancer potential.
The uniqueness of 4-benzyl-1-phenylpyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54505-60-1 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-benzyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19) |
InChI-Schlüssel |
WBCMDBXBMDROSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
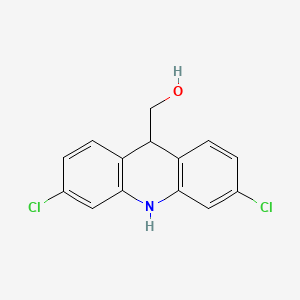
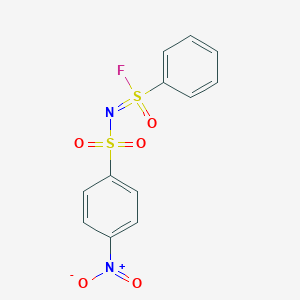
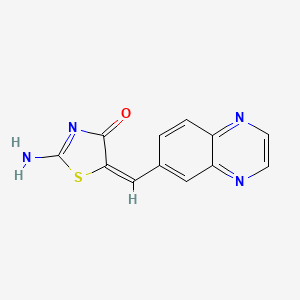
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
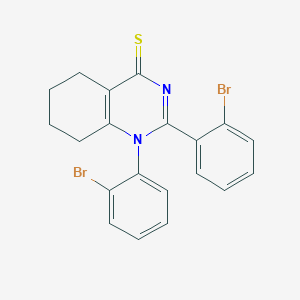
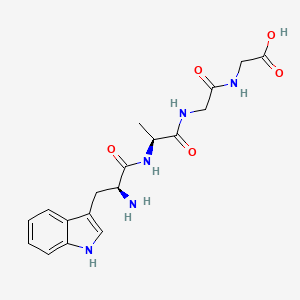
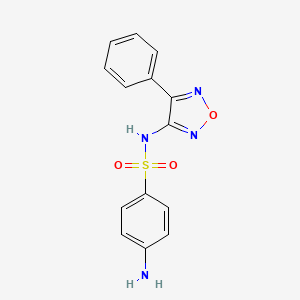
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
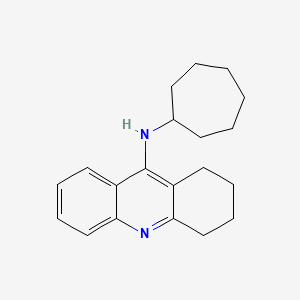
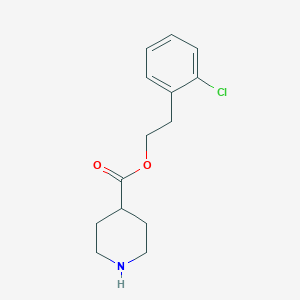
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
